N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolopyrimidines. It is characterized by its unique structure, which includes a pyrazolo ring fused with a pyrimidine ring, and an isopropoxypropyl side chain. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
Information regarding N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be sourced from various chemical databases and scientific literature, including PubChem and academic journals focused on organic chemistry and pharmacology.
The compound can be classified as a heterocyclic organic compound, specifically within the category of pyrazolopyrimidines. It may also be classified based on its functional groups, such as amines and ethers.
The synthesis of N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. Common methods include:
The synthesis process may require specific conditions such as temperature control, solvent selection, and reaction time optimization to ensure high yields and purity of the final product.
N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a complex molecular structure characterized by:
The three-dimensional structure can be analyzed using computational chemistry software to visualize molecular interactions and predict reactivity patterns.
N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in various chemical reactions typical for amines and heterocycles:
Understanding the reactivity of this compound requires knowledge of its electronic structure and steric factors influencing reaction pathways.
The mechanism of action for N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in biological systems typically involves:
Research studies may provide kinetic data on binding affinities and inhibitory constants that elucidate its mechanism at the molecular level.
Key physical properties include:
Important chemical properties encompass:
N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has potential applications in:
Pyrazolo[3,4-d]pyrimidines represent a privileged heterocyclic scaffold in medicinal chemistry characterized by a fused bicyclic system. The core structure consists of a pyrazole ring fused with a pyrimidine ring at the 3,4- and 4,3- positions, respectively. According to IUPAC conventions, the parent compound is designated as 1H-pyrazolo[3,4-d]pyrimidine (C₅H₄N₄), with the "d" indicating the specific ring fusion position [5]. The carbon atoms are numbered such that the pyrazole nitrogen adjacent to the fusion point is N1, followed by C3 (opposite N1), C3a (fusion carbon), C4, C6, C6a (second fusion carbon), and N7 [7]. The 4-position carbon is electron-deficient due to its adjacency to two ring nitrogens, making it particularly susceptible to nucleophilic substitution. When substituted at the 4-position with an amino group, the compound is systematically named as 1H-pyrazolo[3,4-d]pyrimidin-4-amine (C₅H₅N₅, MW 135.13 g/mol), historically referred to as "pyrazoloadenine" due to its structural resemblance to the adenine nucleobase [5] [7]. This bioisosteric relationship with purines underlies its significant biological activity as a kinase inhibitor scaffold. The compound N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a 4-amino-substituted derivative with a propyl linker terminated by an isopropyl ether group, designed to enhance target binding and pharmacokinetic properties.
Table 1: Fundamental Chemical Properties of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
1H-Pyrazolo[3,4-d]pyrimidin-4-amine | 2380-63-4 | C₅H₅N₅ | 135.13 | Unsubstituted 4-amino scaffold |
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 | C₅H₄IN₅ | 261.02 | 3-Iodo substitution for synthetic manipulation |
N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Not specified | C₁₁H₁₉N₅O | 237.30 | 4-Amino group derivatized with isopropoxypropyl chain |
The 4-amino group on the pyrazolo[3,4-d]pyrimidine scaffold plays a pivotal role in conferring potent kinase inhibitory activity through multiple mechanisms. Biochemically, this amino group serves as a critical hydrogen bond donor that mimics the N1 hydrogen of adenine in ATP, enabling competitive binding at the kinase ATP-binding pocket [2] [7]. Structural analyses reveal that the 4-amino substituent forms bidentate hydrogen bonds with the kinase hinge region backbone, typically with conserved residues such as methionine-793 in EGFR or glutamate-170 in CDK2 [2] [8]. Beyond hydrogen bonding, the amino group also influences the electron distribution across the heterocyclic system, enhancing π-stacking interactions within the hydrophobic regions of the ATP-binding cleft. Medicinal chemistry optimization studies demonstrate that substitutions at the 4-amino position (such as the N-(3-isopropoxypropyl) group) significantly modulate target selectivity and cellular potency while maintaining the essential hydrogen-bonding capacity [9].
The hydrophobic region I (HRI) occupancy, governed by the 4-amino substituent, represents a key pharmacophoric feature for kinase inhibition. In epidermal growth factor receptor (EGFR) inhibitors, the 4-amino substitution pattern directly correlates with activity against both wild-type and mutant forms. For example, compound 12b (featuring a 4-(3-chlorobenzylidenehydrazinyl) substitution) exhibited exceptional potency against wild-type EGFR (IC₅₀ = 0.016 µM) and mutant EGFRT790M (IC₅₀ = 0.236 µM) [2]. Similarly, TrkB kinase inhibition by 1NMPP1 (1'-naphthylmethyl-4-amino-1-tert-butyl-3-(p-methylphenyl)pyrazolo[3,4-d]pyrimidine) depends critically on the 4-amino group's hydrogen bonding capability combined with optimized hydrophobic extensions that occupy adjacent pockets [6]. The N-(3-isopropoxypropyl) group in the subject compound represents a strategic design to balance hydrophobicity and conformational flexibility, potentially enabling optimal HRI occupation while maintaining solubility.
Table 2: Kinase Inhibitory Activities of Selected 4-Amino Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | Kinase Target | Biological Activity | Structural Features at 4-Amino Position |
---|---|---|---|
12b | EGFRWT | IC₅₀ = 0.016 µM | (3-chlorobenzylidene)hydrazinyl linker to phenyl ring |
12b | EGFRT790M | IC₅₀ = 0.236 µM | Hydrophobic tail occupies HRI |
1NMPP1 | TrkB (Chemical Genetic) | Seizure threshold elevation in epilepsy models | 1'-naphthylmethyl hydrophobic extension |
SB-adapted WNK4 inhibitor | T261G-mutant WNK4 | IC₅₀ ≈ 0.5 µM | Pyridinyl-imidazole inspired design |
CDK2 inhibitor series | CDK2 | IC₅₀ = 0.18 - 2.3 µM | Diverse aryl/alkyl amide substitutions |
The evolution of pyrazolo[3,4-d]pyrimidine derivatives as therapeutic agents spans five decades of incremental innovation. The foundational chemistry emerged in the 1960s with the synthesis of the unsubstituted core scaffold, recognized for its purine-mimetic properties [5]. The 1990s witnessed the first significant medicinal chemistry applications, particularly as phosphodiesterase inhibitors and immunosuppressants, leveraging the scaffold's ability to occupy purine-binding sites. A transformative advancement occurred in the early 2000s with the rational design of kinase-targeted derivatives, capitalizing on structural biology insights into kinase ATP-binding domains. The discovery that 4-aminopyrazolo[3,4-d]pyrimidines could serve as adenine bioisosteres with superior drug-like properties accelerated their development as tyrosine kinase inhibitors (TKIs) [2].
The clinical translation journey includes several landmark achievements. Early candidates targeted receptor tyrosine kinases like EGFR and VEGFR, addressing oncology indications with high unmet need. For instance, compound VII demonstrated proof-of-concept in nanomolar EGFR inhibition, validating the scaffold's therapeutic potential [2]. Subsequent generations incorporated structural modifications to overcome resistance mutations, exemplified by derivatives with activity against EGFRT790M. Beyond oncology, the scaffold expanded into neurological disorders (TrkB inhibitors for epilepsy) [6] and infectious diseases (PfCDPK4 inhibitors for malaria) [10]. The emergence of ibrutinib intermediates (e.g., 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) highlighted the scaffold's versatility in irreversible kinase inhibition strategies [10]. The compound N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a contemporary innovation designed to optimize pharmacokinetic properties through the isopropoxypropyl side chain, potentially enhancing tissue penetration and metabolic stability compared to earlier analogs. Current research focuses on fourth-generation derivatives with improved selectivity profiles against kinase subfamilies, leveraging structure-based drug design and covalent binding strategies.
Table 3: Historical Milestones in Pyrazolo[3,4-d]pyrimidine Therapeutic Development
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0